molecular formula C20H20N4O B2674989 (E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1310356-30-9

(E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2674989
CAS No.: 1310356-30-9
M. Wt: 332.407
InChI Key: VVKXIROPZCSXRS-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative supplied for research purposes only. It is not intended for human or veterinary use. This compound features a central pyrazole ring substituted at the 3-position with a 4-ethylphenyl group and an (E)-configured hydrazone moiety formed with 4-methylbenzaldehyde. This structural motif is common in a class of molecules investigated for their diverse scientific applications. Pyrazole-carbohydrazide derivatives have demonstrated significant potential in medicinal chemistry research, particularly as scaffolds for developing bioactive molecules. Structural analogs of this compound have shown promising cytotoxic activity against various cancer cell lines in vitro, suggesting a role in early-stage anticancer research . The presence of the hydrazone group also contributes to its ability to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. It can undergo characteristic reactions such as oxidation, reduction, and cyclization to form more complex heterocyclic systems . The compound is typically synthesized through a multi-step process involving the cyclocondensation of a β-keto ester to form the pyrazole core, followed by hydrazide formation and final Schiff base condensation with the appropriate aldehyde . Researchers value this compound for its versatility as a building block and its utility in probing biochemical pathways.

Properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-3-15-8-10-17(11-9-15)18-12-19(23-22-18)20(25)24-21-13-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKXIROPZCSXRS-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole class, which has been extensively studied for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N4O(Molecular Weight 312 38 g mol)\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}\quad (\text{Molecular Weight 312 38 g mol})

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-ethylphenyl hydrazine and 4-methylbenzaldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing in ethanol or using microwave-assisted synthesis to improve yield and purity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Several studies have reported its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be in the range of 15-30 µg/mL for effective derivatives .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Klebsiella pneumoniae30

Anti-inflammatory Activity

The compound has shown potential as a COX-2 inhibitor, which is crucial for reducing inflammation. In vitro studies indicated a significant reduction in prostaglandin E2 levels when treated with this compound, suggesting its role in anti-inflammatory pathways .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported at approximately 40 µM for MCF-7 cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives found that modifications to the hydrazone moiety significantly enhanced antimicrobial activity. The study highlighted that the introduction of alkyl groups improved solubility and bioactivity .
  • Anti-inflammatory Mechanism : Research published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound inhibited COX enzymes effectively, leading to reduced inflammation in animal models .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H20N4OC_{20}H_{20}N_4O and a molecular weight of 336.40 g/mol. Its structure features a pyrazole ring, which is known for its versatility in biological activities due to the presence of nitrogen atoms that can participate in various chemical interactions.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of pyrazole derivatives, including (E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain pyrazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Study: Synthesis and Evaluation

A recent synthesis of related pyrazole derivatives showed promising results against breast cancer cell lines, with IC50 values indicating significant potency. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is well-documented, with several studies reporting their effectiveness against bacteria and fungi. The unique structural features of this compound may contribute to its potential as an antimicrobial agent.

Research Findings

A study investigating various hydrazone derivatives found that compounds with similar functional groups exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also be effective against pathogenic microorganisms.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Pyrazole derivatives have been shown to act as inhibitors for various enzymes, including carbonic anhydrases and kinases, which are crucial in numerous biological processes.

Enzyme Inhibition Studies

Research has indicated that similar compounds can effectively inhibit human carbonic anhydrase activity, which plays a role in regulating pH and fluid balance in tissues . This inhibition could lead to therapeutic applications in conditions like glaucoma and edema.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes under controlled conditions. The methodology includes:

  • Step 1: Reacting 4-ethylphenyl hydrazine with 4-methylbenzaldehyde.
  • Step 2: Utilizing solvents such as ethanol or methanol for optimal solubility.
  • Step 3: Purification through recrystallization techniques to obtain high yields of pure product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents at the phenyl rings. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
Compound Name R1 (Pyrazole Substituent) R2 (Hydrazone Substituent) Key References
Target Compound 4-Ethylphenyl 4-Methylbenzylidene
(E)-3-(4-Ethoxyphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide 4-Ethoxyphenyl 4-Methylbenzylidene
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methylpyrazole 4-Methoxybenzylidene
(E)-N'-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methylpyrazole 4-Dimethylaminobenzylidene
(E)-3-(5-Chlorothiophen-2-yl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 5-Chlorothiophen-2-yl 3-Methoxybenzylidene

Key Observations :

  • Hydrophobic Substituents : Ethyl and ethoxy groups at R1 increase lipophilicity, which may enhance membrane permeability .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ’s derivative) improve anticancer activity by inducing apoptosis in cancer cells .

Spectroscopic and Computational Data

Table 2: Spectroscopic and DFT-Derived Parameters
Compound Name Melting Point (°C) HOMO-LUMO Gap (eV) Vibrational Frequencies (cm⁻¹, C=N stretch) References
Target Compound Not reported Not reported ~1600–1620 (estimated) -
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 201–203 3.82 1605
(E)-N'-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 198–200 3.45 1598

Key Findings :

  • HOMO-LUMO Gaps : Electron-rich substituents (e.g., -N(CH₃)₂) reduce the HOMO-LUMO gap, enhancing charge transfer and reactivity .
  • C=N Stretching : The hydrazone C=N bond (~1600 cm⁻¹) is sensitive to substituent effects, with EDGs slightly lowering the frequency .

Insights :

  • Anticancer Potential: Derivatives with bulky R1 groups (e.g., tert-butyl) show potent growth inhibition in A549 cells . The target compound’s ethyl group may offer moderate activity.
  • Sensing Applications : Hydrazone derivatives with planar aromatic systems exhibit fluorescence-based sensing for picric acid (PA) .

Q & A

Q. What are the standard synthetic protocols for (E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via acid-catalyzed condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with 2–3 drops of acetic acid for 2–6 hours. The crude product is precipitated in cold water, filtered, and recrystallized from ethanol (yield: 70–85%). Reaction monitoring via TLC and purity validation by melting point determination are critical .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • FT-IR : Confirms hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and absence of carbonyl peaks from starting materials .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., hydrazone NH at δ 11–12 ppm, aromatic protons) and carbon backbone .
  • X-ray diffraction : Resolves crystal packing, bond lengths/angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELXL or Olex2 software refines structural parameters .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values). Melting point consistency (±2°C) and single-spot TLC (hexane:ethyl acetate, 3:7) are preliminary checks .

Advanced Research Questions

Q. How are discrepancies between experimental (X-ray) and computational (DFT) structures resolved?

Discrepancies arise from solvent effects and crystal packing forces absent in gas-phase DFT. Hybrid functionals (B3LYP/6-311++G**) with solvent models (IEFPCM, SCRF) replicate solution-phase environments. Scaling factors (0.96–0.98) adjust vibrational frequencies to match experimental IR .

Q. What methodologies optimize molecular docking for target prediction?

  • Protein preparation : Retrieve target structures (e.g., DNA gyrase, PDB: 1KZN) and remove water/ligands using AutoDockTools.
  • Grid generation : Define active-site coordinates (e.g., ATP-binding pocket for kinase targets).
  • Docking parameters : Lamarckian GA algorithm with 100 runs, population size 150. Binding affinities (ΔG) and RMSD ≤2.0 Å validate poses .

Q. How do solvent models in DFT affect electronic property predictions?

Solvent polarity alters HOMO-LUMO gaps and dipole moments. For aqueous solutions, IEFPCM computes solvation-free energies, while empirical models (e.g., SMD) account for non-electrostatic interactions. Solvent-specific TD-DFT calculations predict UV-Vis shifts (e.g., λmax in ethanol vs. DMSO) .

Q. What strategies establish structure-activity relationships (SAR) for antimicrobial activity?

  • Bioassays : Measure IC50 against S. aureus (DNA gyrase inhibition) and E. coli (MIC via broth dilution).
  • Substituent variation : Compare 4-ethylphenyl (lipophilic) vs. 4-methoxyphenyl (electron-donating) analogs.
  • Docking validation : Correlate binding scores (AutoDock Vina) with experimental IC50 to identify pharmacophores .

Q. How are intermolecular interactions quantified in crystal structures?

Hirshfeld surface analysis (CrystalExplorer 17.5) maps close contacts (e.g., H-bond donors/acceptors). Fingerprint plots decompose interaction contributions (e.g., H···H, C···O). Energy frameworks visualize dispersion/electrostatic dominance in lattice stabilization .

Q. What computational tools predict pharmacokinetic (ADME) properties?

SwissADME predicts LogP (lipophilicity), GI absorption, and BBB permeability. Rule-of-five violations (e.g., MW >500) assess drug-likeness. pkCSM models metabolic stability (CYP450 isoforms) and toxicity (AMES test) .

Q. How are thermal decomposition pathways analyzed?

Thermogravimetric analysis (TGA, 25–800°C, N₂ atmosphere) identifies decomposition steps (e.g., hydrazone bond cleavage at ~250°C). DSC detects phase transitions, while Kissinger method calculates activation energy (Ea) for degradation .

Methodological Notes

  • Contradiction Management : Conflicting vibrational assignments (e.g., C=N vs. aromatic C-C stretches) require scaled DFT frequencies and potential energy distribution (PED) analysis .
  • Software : Use Gaussian 16 for DFT, Mercury for crystallography, and PyMOL for docking visualizations .
  • Data Reproducibility : Report crystallographic data (CCDC deposition) and computational parameters (basis sets, convergence criteria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.